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Compound of Interest

Compound Name: 3alpha-Aminocholestane

CAS No.: 62560-52-5

Cat. No.: B3275484 Get Quote

Executive Summary: The Strategic Choice
In the investigation of phosphoinositide signaling, the distinction between SHIP1 (SH2-

containing inositol 5'-phosphatase 1) and SHIP2 is critical due to their divergent tissue

expression and physiological roles.

Select AS1949490 if your primary target is SHIP2.[1] It is the current gold standard for SHIP2

inhibition, offering superior selectivity (>20-fold vs. SHIP1) and oral bioavailability. It is the

preferred tool for metabolic (insulin signaling) and solid tumor research.

Select 3α-Aminocholestane (3AC) if your primary target is SHIP1. While it acts as a

competitive inhibitor for SHIP1, users must control for its lower solubility and potential off-

target activity on SHIP2 at higher concentrations. It is primarily used in hematological

malignancy research.

Scientific Background: The PI3K/SHIP Axis
To understand the selectivity profiles, one must map the signaling cascade. Both enzymes

hydrolyze the 5'-phosphate from PI(3,4,5)P3 to generate PI(3,4)P2.[2][3] However, their

downstream consequences differ based on cellular context.
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The following diagram illustrates the parallel yet distinct roles of SHIP1 and SHIP2 within the

PI3K/Akt pathway.
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Caption: The PI3K/SHIP signaling axis showing the distinct hydrolysis steps targeted by 3AC

and AS1949490.

Comparative Selectivity Profile
The following data aggregates experimental IC50 values from multiple validated sources (see

References).

Table 1: Inhibitor Potency and Selectivity (IC50)
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Target Enzyme
AS1949490 (SHIP2
Inhibitor)

3α-Aminocholestane

(SHIP1 Inhibitor)
Selectivity Note

SHIP2 (Human) 0.62 µM ~10 - 30 µM

AS1949490 is ~50x

more potent on

SHIP2.

SHIP2 (Mouse) 0.34 µM N/D

AS1949490 is highly

effective in murine

models.

SHIP1 (Human) 13.0 µM ~2.5 µM

3AC is ~5x more

potent on SHIP1 than

AS1949490.

PTEN > 50 µM No Inhibition
Both are clean against

PTEN.[3]

Synaptojanin > 50 µM N/D

AS1949490 shows

excellent phosphatase

specificity.[4]

Myotubularin > 50 µM N/D -

Mechanism
Competitive (Active

Site)

Competitive (Active

Site)

Both compete with the

substrate.[3][5]

Critical Analysis of Selectivity
AS1949490: Demonstrates a "clean" pharmacological profile. The 20-fold window between

SHIP2 (0.62 µM) and SHIP1 (13 µM) allows for specific interrogation of SHIP2 signaling in

cells expressing both isoforms, provided concentrations are kept below 5 µM.

3α-Aminocholestane (3AC): While often labeled "SHIP1 selective," its selectivity window is

narrower (approx. 4-fold to 10-fold over SHIP2 depending on the assay conditions). At high

concentrations (>10 µM), it effectively acts as a pan-SHIP1/2 inhibitor.
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To verify these inhibitors in your specific cell line or assay, use the Malachite Green

Phosphatase Release Assay. This colorimetric assay measures the release of inorganic

phosphate (Pi) from the substrate (typically IP4 or PIP3).
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Caption: Step-by-step workflow for the Malachite Green Phosphatase Assay to determine IC50

values.

Detailed Protocol (Self-Validating System)
Objective: Determine IC50 of AS1949490 or 3AC against recombinant SHIP2.

Reagents:

Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl2, 0.05% Tween-20. Crucial:

Tween-20 prevents aggregation-based false positives, especially for 3AC.

Substrate: Ins(1,3,4,5)P4 (Soluble analog of PIP3) at Km concentration (approx. 10-20 µM).

Enzyme: Recombinant Human SHIP2 (approx. 5-10 nM final).

Procedure:

Preparation: Dilute inhibitor (AS1949490 or 3AC) in DMSO. Prepare a serial dilution (e.g.,

0.01 µM to 100 µM). Keep final DMSO concentration <1%.[6]

Pre-incubation: Mix 10 µL of Enzyme solution with 5 µL of Inhibitor. Incubate for 10 minutes

at Room Temperature (RT) to allow equilibrium binding.

Initiation: Add 10 µL of Substrate solution.

Reaction: Incubate for 20 minutes at 37°C.
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Validation Step: Include a "No Enzyme" blank to subtract background phosphate.

Validation Step: Include a "No Inhibitor" (DMSO only) control for 100% activity.

Termination & Development: Add 100 µL of Malachite Green Reagent. Incubate for 20

minutes at RT for color development (green complex formation).

Measurement: Read Absorbance at 620 nm.

Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC50.

Troubleshooting Note (3AC Specific): 3α-Aminocholestane is a steroid derivative with poor

water solubility. It may precipitate or form micelles at high concentrations, leading to

"promiscuous" inhibition.

Check: If the IC50 curve is extremely steep (Hill slope >> 1.0), suspect aggregation.

Remedy: Ensure 0.01% - 0.05% detergent (Tween-20 or Triton X-100) is present in the

assay buffer.

Technical Insights & Recommendations
AS1949490 (The SHIP2 Standard)

Mechanism: AS1949490 binds to the catalytic active site of SHIP2.

Cellular Use: It effectively increases pAkt (Ser473) levels in L6 myotubes and hepatoma

cells. It promotes glucose uptake, mimicking insulin action.

Solubility: Soluble in DMSO (>10 mM). Orally active in mice (e.g., 10-30 mg/kg).

Toxicity: Generally low in vivo, but some cytotoxicity noted in HT22 neuronal cells at high

concentrations.

3α-Aminocholestane (The SHIP1 Legacy)[8]
Mechanism: Binds to the active site (competitive).[3][5]
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Cellular Use: Used extensively in Multiple Myeloma studies to induce apoptosis. It blocks the

hydrolysis of PIP3 in hematopoietic cells.

Limitations:

Solubility: Hydrophobic. Requires careful handling to avoid precipitation in aqueous media.

Selectivity: At concentrations required to fully inhibit SHIP1 in dense cell cultures (e.g., 10

µM), it likely inhibits SHIP2 to some degree.

Interference: Known to interfere with Fluorescence Polarization (FP) assays by

aggregating the probe.[6] Use Malachite Green or radioactive assays instead.

Final Recommendation
For Metabolic Disease/Diabetes (SHIP2): Use AS1949490.[1][3][5][6][7] It is the most

validated, selective, and chemically stable tool available.

For Immunology/Leukemia (SHIP1): Use 3α-Aminocholestane, but perform dose-titration

carefully. Consider validating key results with newer, more soluble SHIP1 inhibitors (e.g.,

water-soluble aminosteroid analogs) if available, or confirm with siRNA knockdown.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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